molecular formula C12H16ClNO B3024544 2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]acetamide CAS No. 40023-05-0

2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]acetamide

Cat. No.: B3024544
CAS No.: 40023-05-0
M. Wt: 225.71 g/mol
InChI Key: BBIQIWUWCIMXDN-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(3,4-dimethylphenyl)ethyl]acetamide is a chloroacetamide derivative characterized by a 3,4-dimethylphenyl-substituted ethyl group attached to the nitrogen atom of the acetamide core. The compound’s structure combines a chloroacetamide backbone with a sterically demanding 1-(3,4-dimethylphenyl)ethyl substituent, which influences its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-8-4-5-11(6-9(8)2)10(3)14-12(15)7-13/h4-6,10H,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIQIWUWCIMXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395557
Record name 2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40023-05-0
Record name 2-Chloro-N-[1-(3,4-dimethylphenyl)ethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40023-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]acetamide typically involves the reaction of 3,4-dimethylphenyl ethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxide derivatives or reduction to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides, thiol derivatives, or ethers.

    Hydrolysis: Formation of 3,4-dimethylphenyl ethylamine and acetic acid.

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of 3,4-dimethylphenyl ethylamine.

Scientific Research Applications

2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Employed in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physical properties of chloroacetamides are highly dependent on the substituents attached to the aromatic ring and the nitrogen atom. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Chloroacetamide Derivatives
Compound Name Substituents on Aromatic Ring Nitrogen Substituent Molecular Formula Key Applications/Properties References
2-Chloro-N-[1-(3,4-dimethylphenyl)ethyl]acetamide 3,4-dimethylphenyl 1-(3,4-dimethylphenyl)ethyl C₁₂H₁₆ClNO Not explicitly stated (likely pesticidal/pharmaceutical)
2-Chloro-N-(3,4-dimethylphenyl)acetamide 3,4-dimethylphenyl H (unsubstituted) C₁₀H₁₂ClNO Crystal structure studies
2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide 3,4-dichlorophenyl 1-(3,4-dichlorophenyl)ethyl C₁₀H₁₀Cl₃NO Pesticide candidate
2-Chloro-N-(2,3-dimethylphenyl)acetamide (1t) 2,3-dimethylphenyl H C₁₀H₁₂ClNO Antidepressant agent (synthetic intermediate)
2-Chloro-N-(2,5-dimethylphenyl)acetamide (1u) 2,5-dimethylphenyl H C₁₀H₁₂ClNO Antidepressant agent (synthetic intermediate)
Alachlor 2,6-diethylphenyl Methoxymethyl C₁₄H₂₀ClNO₂ Herbicide
Propachlor 2-chlorophenyl Isopropyl C₁₁H₁₄ClNO Herbicide

Physicochemical Properties

  • Melting Points : Positional isomers like 2-chloro-N-(2,3-dimethylphenyl)acetamide (1t) and 2-chloro-N-(2,5-dimethylphenyl)acetamide (1u) share identical melting points (213°C), suggesting similar crystallinity despite differing methyl group positions .
  • Hydrogen Bonding: In 2-chloro-N-(3,4-dimethylphenyl)acetamide, intermolecular N–H⋯O hydrogen bonds form inversion dimers, stabilizing the crystal lattice .
  • Lipophilicity : Dichlorophenyl derivatives (e.g., 2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide) exhibit higher logP values compared to dimethylphenyl analogs, enhancing membrane permeability in pesticidal applications .

Biological Activity

2-Chloro-N-[1-(3,4-dimethylphenyl)ethyl]acetamide, also known as EVT-400363, is an organic compound with the molecular formula C12H16ClNO and a molecular weight of approximately 223.67 g/mol. This compound is notable for its potential biological activities, particularly in medicinal chemistry and proteomics research. Its structure includes a chloroacetamide group linked to a 3,4-dimethylphenyl ethyl moiety, which may influence its interactions within biological systems.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 3,4-dimethylaniline with chloroacetyl chloride in the presence of a base such as pyridine. The resulting compound exhibits two independent conformations characterized by the orientation of the N-H bond relative to the methyl substituents on the aromatic ring. This structural variability may play a role in its biological activity.

The precise mechanism of action for this compound remains largely unexplored; however, it is believed to interact with various enzymes and proteins within biological systems. Preliminary studies suggest that it may act as an inhibitor or activator of specific metabolic pathways, influencing gene expression and protein synthesis.

Antimicrobial and Anticancer Properties

Research has indicated that this compound may possess antimicrobial and anticancer properties. For instance, studies have shown that derivatives of similar structures can exhibit significant cytotoxic effects against various cancer cell lines. The potential for this compound to inhibit tumor growth is currently under investigation.

Biological Activity Effect Reference
AntimicrobialInhibitory effects on bacterial growth
AnticancerCytotoxicity against cancer cell lines

Case Studies

  • Cytotoxicity Assay : A study evaluating the cytotoxic effects of several chloroacetamides found that compounds similar to this compound exhibited significant inhibition of proliferation in human cancer cell lines at concentrations as low as 10 µM.
  • Enzyme Inhibition : Another investigation focused on the enzyme inhibition properties of related compounds demonstrated that certain chloroacetamides could effectively inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

Applications in Research

This compound is being studied for its applications in:

  • Medicinal Chemistry : As a potential lead compound for drug development targeting various diseases.
  • Proteomics : Utilized as a specialty product to study protein interactions and modifications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]acetamide
Reactant of Route 2
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2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]acetamide

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